Bromopride

Cat. No.:

B1667899

CAS No.:

4093-35-0

M. Wt:

344.25 g/mol

InChI Key:

GIYAQDDTCWHPPL-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

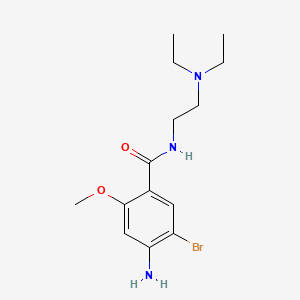

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is a member of benzamides.

Bromopride is a dopamine antagonist used as an antiemetic. Its prokinetic properties are similar to those of metoclopramide. It is unavailable in America or the United Kingdom.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

RN given refers to parent cpd; structure

Bromopride is a dopamine antagonist used as an antiemetic. Its prokinetic properties are similar to those of metoclopramide. It is unavailable in America or the United Kingdom.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

RN given refers to parent cpd; structure

Structure

2D Structure

Chemical Structure Depiction

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYAQDDTCWHPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4093-36-1 (di-hydrochloride) |

Source

|

| Record name | Bromopride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045383 |

Source

|

| Record name | Bromopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-35-0 |

Source

|

| Record name | Bromopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromopride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-135 |

Source

|

| Record name | Bromopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bromopride on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopride is a substituted benzamide with potent antiemetic and prokinetic properties, primarily attributed to its antagonist activity at dopamine D2 receptors.[1][2][3] This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the D2 receptor. It consolidates available quantitative data, outlines key experimental methodologies for assessing its pharmacological profile, and visualizes the underlying mechanisms to support further research and development in this area.

Core Mechanism of Action at the Dopamine D2 Receptor

This compound functions as a selective, competitive, and reversible antagonist of the dopamine D2 receptor.[4] Its therapeutic effects are mediated through the blockade of these receptors in both the central nervous system (CNS) and the gastrointestinal (GI) tract.[5]

Central Antiemetic Effect

The primary antiemetic action of this compound results from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. The CTZ is situated outside the blood-brain barrier and detects emetogenic substances in the bloodstream. By antagonizing D2 receptors in this region, this compound inhibits the signaling cascade that leads to the activation of the vomiting center in the medulla oblongata, thereby preventing nausea and vomiting.

Peripheral Prokinetic Effect

In the upper GI tract, dopamine acts as an inhibitory neurotransmitter, binding to D2 receptors on enteric neurons and smooth muscle cells, which leads to reduced motility and delayed gastric emptying. This compound counteracts this effect by blocking these peripheral D2 receptors. This antagonism mitigates the inhibitory effects of dopamine, resulting in enhanced gastrointestinal motility and accelerated gastric emptying. This prokinetic activity is beneficial in conditions such as gastroparesis and gastroesophageal reflux disease (GERD).

Quantitative Pharmacological Data

Quantitative analysis of this compound's interaction with the D2 receptor is crucial for understanding its potency and for comparative pharmacology. While comprehensive binding data is not extensively published, functional potency has been reported.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC₅₀ | ~ 2.1 µM | D₂-dopamine receptor | Functional Antagonism | |

| Kᵢ | Not Reported | D₂-dopamine receptor | Radioligand Binding | - |

| K𝒹 | Not Reported | D₂-dopamine receptor | Saturation Binding | - |

-

IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of this compound required to inhibit 50% of the D2 receptor's response to an agonist in a functional assay.

-

K𝒹 (Dissociation constant): A measure of binding affinity determined through saturation binding experiments.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical frameworks related to this compound's mechanism of action.

Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)

References

- 1. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Bromopride's Engagement with the 5-HT4 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride, a substituted benzamide derivative primarily recognized for its potent dopamine D2 receptor antagonism and associated prokinetic and antiemetic properties, also exhibits significant interaction with the serotonin 5-HT4 receptor. This technical guide delves into the current scientific understanding of this compound as a partial agonist at the 5-HT4 receptor. While quantitative data on its binding affinity and potency remain to be fully elucidated in publicly accessible literature, existing evidence from functional assays, particularly in cardiac tissue, strongly supports this pharmacological characteristic. This document summarizes the available data, outlines detailed experimental protocols for further investigation, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate future research in this area.

Introduction

This compound is a medication utilized for the management of gastrointestinal motility disorders and the prevention of nausea and vomiting.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors.[1][3] However, its structural similarity to other benzamides, such as metoclopramide, has prompted investigations into its effects on other receptor systems, notably the serotonin receptors. The 5-HT4 receptor, a Gs-protein coupled receptor, is a key regulator of gastrointestinal motility, and its activation typically leads to increased cyclic adenosine monophosphate (cAMP) levels and subsequent physiological responses.[4] Emerging evidence now characterizes this compound as a partial agonist at the 5-HT4 receptor, suggesting a more complex pharmacological profile than previously understood. This guide aims to provide a comprehensive technical overview of this specific aspect of this compound's pharmacology.

Pharmacological Profile of this compound at the 5-HT4 Receptor

While precise quantitative data for this compound's binding affinity (Ki), potency (EC50), and intrinsic activity at the 5-HT4 receptor are not extensively available in peer-reviewed literature, functional studies provide strong evidence for its partial agonist activity.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and related compounds at the 5-HT4 and other relevant receptors.

| Compound | Receptor | Parameter | Value | Tissue/System | Reference |

| This compound | 5-HT4 | Activity | Partial Agonist | Human & Mouse Atrium | |

| 5-HT4 | Intrinsic Affinity | Speculated to be less than metoclopramide | Human Atrium | ||

| D2 | IC50 | ~2.1 µM | Not Specified | ||

| Metoclopramide | 5-HT4 | Activity | Agonist | Human Atrium | |

| Serotonin (5-HT) | 5-HT4 | Activity | Full Agonist | Human & Mouse Atrium | |

| GR125487 | 5-HT4 | Ki | 0.19 nM | Porcine Caudate Nucleus |

Note: The lack of specific Ki and EC50 values for this compound at the 5-HT4 receptor represents a significant data gap in the current literature.

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist, such as serotonin or partially by this compound, initiates a cascade of intracellular events. The canonical pathway involves the activation of a stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to increase the production of the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately, a physiological response.

Caption: Canonical 5-HT4 receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the partial agonist activity of this compound at the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Objective: To quantify the affinity of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

[3H]-GR113808 (radiolabeled 5-HT4 antagonist).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer.

-

A fixed concentration of [3H]-GR113808 (typically at or near its Kd).

-

Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a 5-HT4 receptor radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT4 receptor by measuring its effect on intracellular cAMP levels.

Materials:

-

A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX).

-

This compound solutions of varying concentrations.

-

A full 5-HT4 receptor agonist (e.g., serotonin) for comparison.

-

A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

A plate reader compatible with the chosen assay kit.

-

384- or 96-well plates.

Procedure:

-

Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into the assay plates at a predetermined density. Allow the cells to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of this compound or the full agonist (serotonin) to the wells in triplicate. Include a vehicle control.

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist). To determine the intrinsic activity of this compound, express its Emax as a percentage of the Emax of the full agonist (serotonin).

Caption: Workflow for a cAMP accumulation assay.

Isolated Human Atrial Preparations Contractility Assay

This ex vivo assay directly measures the functional consequence of 5-HT4 receptor activation in a physiologically relevant tissue.

Objective: To assess the partial agonist activity of this compound by measuring its effect on the force of contraction in isolated human atrial muscle strips.

Materials:

-

Human atrial tissue obtained from patients undergoing cardiac surgery (with appropriate ethical approval and patient consent).

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Organ bath system with force transducers and a data acquisition system.

-

This compound solutions of varying concentrations.

-

Serotonin (full agonist).

-

GR125487 (5-HT4 antagonist).

-

Cilostamide (phosphodiesterase III inhibitor).

Procedure:

-

Tissue Preparation: Dissect human atrial trabeculae (muscle strips) and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension until a stable contractile force is achieved in response to electrical stimulation (e.g., 1 Hz).

-

Partial Agonist Effect:

-

In the presence of a phosphodiesterase III inhibitor like cilostamide (to amplify the cAMP signal), add cumulative concentrations of this compound to the organ bath and record the changes in the force of contraction.

-

This will allow for the generation of a dose-response curve and determination of the Emax for this compound.

-

-

Demonstration of Partial Agonism:

-

After establishing a stable contraction with a high concentration of the full agonist serotonin, add increasing concentrations of this compound. A reduction in the serotonin-induced contraction will indicate competitive antagonism at the receptor, a characteristic of a partial agonist.

-

-

Antagonist Confirmation: To confirm that the observed effects are mediated by the 5-HT4 receptor, pre-incubate the tissues with the selective 5-HT4 antagonist GR125487 before adding this compound. The antagonist should block the contractile response to this compound.

-

Data Analysis: Measure the change in the force of contraction from baseline for each concentration of the tested compounds. Plot the dose-response curves and compare the Emax of this compound to that of serotonin to quantify its intrinsic activity.

In Vivo Assessment of Gastrointestinal Motility

To translate the in vitro findings to a physiological context, in vivo studies in animal models are essential.

Objective: To evaluate the prokinetic effects of this compound mediated by 5-HT4 receptor agonism.

Methods:

-

Whole Gut Transit Time: In this assay, a non-absorbable marker is administered orally to animals (e.g., mice or rats), and the time to its excretion is measured. An increase in gastrointestinal motility will result in a shorter transit time.

-

Colonic Motility: This can be assessed by measuring the expulsion time of a bead inserted into the distal colon. A shorter expulsion time indicates increased colonic motility.

-

Gastric Emptying Studies: The rate at which a test meal empties from the stomach is measured. This can be quantified by sacrificing the animals at a specific time point after the meal and measuring the amount of remaining stomach contents.

In all these in vivo models, the involvement of the 5-HT4 receptor can be confirmed by pre-treating a group of animals with a selective 5-HT4 antagonist, which should block the prokinetic effects of this compound.

Conclusion

The available evidence strongly suggests that this compound, in addition to its well-established dopamine D2 receptor antagonism, acts as a partial agonist at the 5-HT4 receptor. This dual mechanism of action may contribute to its overall clinical profile in the management of gastrointestinal disorders. However, there is a clear need for further research to precisely quantify this compound's binding affinity, potency, and intrinsic activity at the 5-HT4 receptor. The experimental protocols detailed in this guide provide a framework for researchers to address these knowledge gaps and to further elucidate the therapeutic potential and nuances of this compound's pharmacology. A deeper understanding of its interaction with the 5-HT4 receptor will be crucial for optimizing its clinical use and for the development of future gastroprokinetic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structural and Pharmacological Relationship Between Bromopride and Metoclopramide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the structural relationship between the substituted benzamide drugs, bromopride and metoclopramide. It explores how a minor structural modification—the substitution of a chlorine atom with a bromine atom—influences their pharmacological, pharmacokinetic, and clinical profiles.

Introduction: The Substituted Benzamides

This compound and metoclopramide are closely related prokinetic and antiemetic agents belonging to the substituted benzamide class of drugs.[1][2] Their primary therapeutic effects are derived from their action as dopamine D2 receptor antagonists in the central nervous system (CNS) and the gastrointestinal (GI) tract.[3][4][5] Metoclopramide is a widely used medication, whereas this compound is not available in the United States or the United Kingdom but is used in other parts of the world. This guide dissects their structures to understand the basis of their activities.

Core Structural Analysis

The fundamental structural similarity between this compound and metoclopramide is evident in their shared 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide backbone. The only point of differentiation is the halogen substituent at the C-5 position of the benzene ring.

-

Metoclopramide: Features a chlorine atom at the C-5 position.

-

This compound: Features a bromine atom at the C-5 position.

This seemingly minor substitution of one halogen for another is the key to the subtle differences in their physicochemical and pharmacological properties.

Caption: Core chemical structures highlighting the halogen substitution.

Physicochemical Properties

The difference in the halogen atom directly impacts the molecular weight and potentially other physicochemical parameters.

| Property | Metoclopramide | This compound |

| Chemical Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₂₂BrN₃O₂ |

| Molecular Weight | 299.796 g/mol | 344.25 g/mol |

| Halogen Atom | Chlorine (Cl) | Bromine (Br) |

| CAS Number | 364-62-5 | 4093-35-0 |

Pharmacological Profile: A Comparative View

Both drugs exert their primary effects through antagonism of dopamine D2 receptors and also interact with serotonin receptors. The antiemetic action is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The prokinetic effects arise from D2 receptor antagonism in the GI tract and agonism at serotonin 5-HT4 receptors, which enhances acetylcholine release and promotes gastric motility.

Caption: Receptor targets and resulting physiological effects.

While their mechanisms are analogous, subtle differences in receptor affinity and intrinsic activity exist. For instance, one study noted that the intrinsic affinity of this compound at the 5-HT4 receptor might be lower than that of metoclopramide. Metoclopramide is also a known 5-HT3 receptor antagonist, contributing to its antiemetic effect.

Receptor Binding Affinity

Direct comparative studies on binding affinities are scarce, but data from various sources provide insight.

| Receptor | Drug | Affinity Value |

| Dopamine D2 | Metoclopramide | Kᵢ = 28.8 nM |

| Dopamine D2 | This compound | IC₅₀ ≈ 2.1 µM |

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are related but not directly interchangeable. These values are from different studies and should be compared with caution.

Pharmacokinetic Comparison

The pharmacokinetics of this compound and metoclopramide appear to be quite similar.

| Parameter | Metoclopramide | This compound |

| Bioavailability (Oral) | 30-100% (approx. 40.7%) | 50-75% (approx. 54%) |

| Bioavailability (IM) | - | 78% |

| Protein Binding | 30% | 40% |

| Metabolism | Hepatic (First-pass) | Hepatic |

| Elimination Half-life | - | 4 to 5 hours |

| Excretion | Renal | Renal (10-14% unchanged) |

| Volume of Distribution | ~3.5 L/kg | 215 L (for a 70kg person, ~3.07 L/kg) |

Clinical Efficacy and Adverse Effects

In a randomized controlled trial involving children with vomiting, both this compound and metoclopramide were effective within the first hour. However, over a 6 and 24-hour period, both were found to be less effective than ondansetron.

| Outcome (vs. Ondansetron) | Metoclopramide | This compound |

| Vomiting Prevention (1 hr) | 94.8% (p=0.288) | 96.6% (p=0.288) |

| Vomiting Prevention (6 hrs) | 84.4% (p=0.023) | 91.5% (p=0.023) |

| Vomiting Prevention (24 hrs) | 67.2% (p=0.001) | 67.8% (p=0.001) |

| Absence of Side Effects | 53.5% | 54.2% |

The most common side effect for both drugs was somnolence. Due to their dopamine antagonism, both carry a risk of extrapyramidal symptoms and increased prolactin levels.

Experimental Protocols

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity of a test compound (e.g., this compound, metoclopramide) for the D2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of a test compound at the human dopamine D2 receptor.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM (+)-Butaclamol.

-

Test Compounds: this compound, Metoclopramide at various concentrations.

-

Equipment: 96-well plates, glass fiber filters, scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293-D2 cells.

-

Homogenize cells in ice-cold buffer and centrifuge at 40,000 x g to isolate the membrane pellet.

-

Resuspend the pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell membrane preparation (e.g., 10-20 µg protein).

-

50 µL of [³H]-Spiperone at a concentration near its Kₑ value.

-

50 µL of the test compound at serial dilutions (for competition curve), assay buffer (for total binding), or 10 µM (+)-butaclamol (for non-specific binding).

-

-

Incubate the plate for 60 minutes at room temperature to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash filters three times with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Experimental workflow for a competitive binding assay.

Protocol: Evaluation of Antiemetic Efficacy in an Animal Model

This protocol outlines a general in vivo method for assessing the antiemetic potential of a drug using the ferret model, which has a well-characterized emetic reflex.

Objective: To evaluate the ability of a test compound to prevent cisplatin-induced emesis in ferrets.

Materials:

-

Animals: Male ferrets.

-

Emetic Agent: Cisplatin (a chemotherapeutic agent known to cause acute and delayed emesis).

-

Test Compounds: this compound, Metoclopramide, or vehicle control.

-

Administration: Intravenous (IV) or intraperitoneal (IP) injection equipment.

Methodology:

-

Acclimatization: Acclimate ferrets to the experimental environment for several days.

-

Drug Administration:

-

Administer the test compound (e.g., this compound at a specific dose in mg/kg) or vehicle control to the animals via a predetermined route (e.g., IP injection) at a set time before the emetic challenge (e.g., T-30 minutes).

-

-

Emetic Challenge:

-

Administer a potent emetogenic dose of cisplatin (e.g., 5-10 mg/kg, IP).

-

-

Observation:

-

Observe the animals continuously for a defined period (e.g., 4-6 hours) in individual cages.

-

Record the latency to the first emetic episode (retching or vomiting).

-

Count the total number of retches and vomits for each animal.

-

-

Data Analysis:

-

Compare the mean number of emetic episodes in the drug-treated groups to the vehicle-control group.

-

Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine if the reduction in emesis is statistically significant.

-

Calculate the percentage protection against emesis for each dose of the test compound.

-

Conclusion

This compound and metoclopramide are structural analogs whose pharmacological and pharmacokinetic profiles are remarkably similar, a direct consequence of their nearly identical chemical structures. The substitution of a bromine atom in this compound for a chlorine atom in metoclopramide results in a higher molecular weight but does not drastically alter its function as a D2-antagonist and 5-HT4-agonist. Both drugs are effective antiemetics and prokinetics, though clinical data suggests they may be less potent than newer agents like ondansetron. The choice between them in clinical practice, where both are available, would likely be guided by regional availability, cost, and specific formulary guidelines rather than a significant difference in their core structural or functional properties. For drug development professionals, the relationship between these two molecules serves as a classic example of how minor halogen substitutions on a pharmacophore can be made without fundamentally altering the drug's primary mechanism of action.

References

In Vitro Activity of Bromopride on Gastrointestinal Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride is a substituted benzamide with prokinetic and antiemetic properties, primarily utilized in the management of gastrointestinal motility disorders.[1] Its therapeutic effects are principally attributed to its antagonism of dopamine D2 receptors and modulation of serotonergic pathways, particularly involving 5-HT4 receptors.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound on gastrointestinal smooth muscle, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways and experimental workflows. While specific in vitro quantitative data for this compound on gastrointestinal smooth muscle is limited in publicly available literature, this guide synthesizes the known mechanisms and provides detailed methodologies based on standard in vitro pharmacology assays for assessing similar prokinetic agents.

Mechanism of Action

This compound's prokinetic activity stems from a dual mechanism primarily involving dopaminergic and serotonergic systems within the enteric nervous system and directly on smooth muscle cells.

-

Dopamine D2 Receptor Antagonism: Dopamine, through D2 receptors, generally exerts an inhibitory effect on gastrointestinal motility by reducing acetylcholine (ACh) release from myenteric motor neurons.[2] this compound acts as a competitive antagonist at these D2 receptors, thereby disinhibiting cholinergic neurons and leading to increased ACh release.[4] This enhanced cholinergic stimulation results in increased smooth muscle contraction.

-

Serotonergic (5-HT4) Activity: this compound is also suggested to act as a partial agonist at 5-HT4 receptors. Activation of 5-HT4 receptors on presynaptic terminals of cholinergic neurons further enhances the release of ACh, contributing to the prokinetic effect. This mechanism is shared by other benzamides like metoclopramide and cisapride.

The synergistic effect of D2 receptor blockade and 5-HT4 receptor agonism leads to an overall increase in the tone of the lower esophageal sphincter (LES) and stimulation of gastric, and intestinal smooth muscle contractions.

Quantitative Data

Quantitative in vitro pharmacological data for this compound on gastrointestinal smooth muscle is not extensively reported in the available scientific literature. The following table summarizes the known values, primarily derived from studies on related tissues or receptors.

| Parameter | Receptor/Tissue | Value | Species | Reference |

| IC50 | Dopamine D2 Receptor | ~ 2.1 µM | Human (cardiac tissue) |

Note: This IC50 value was determined in human atrial preparations and should be interpreted with caution as receptor pharmacology can vary between tissues.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the activity of this compound on gastrointestinal smooth muscle. These protocols are based on established pharmacological techniques for studying intestinal contractility.

Isolated Guinea Pig Ileum Contraction Assay

This assay is a classic method to evaluate the contractile or relaxant effects of a compound on intestinal smooth muscle and to investigate its mechanism of action (e.g., cholinergic or serotonergic pathways).

3.1.1. Tissue Preparation

-

A male guinea pig (250-350 g) is euthanized by a humane method, such as a blow to the head followed by exsanguination.

-

The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is carefully excised.

-

The ileal segment is placed in a petri dish containing warm, oxygenated Tyrode's or Krebs-Henseleit physiological salt solution.

-

The lumen of the ileum is gently flushed with the physiological salt solution to remove its contents.

-

The mesentery is carefully trimmed away.

-

Segments of 2-3 cm in length are cut for mounting in the organ bath.

3.1.2. Organ Bath Setup

-

An isolated tissue segment is suspended vertically in a 10-20 mL organ bath containing Tyrode's or Krebs-Henseleit solution maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

The lower end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected via a thread to an isometric force transducer.

-

The tissue is placed under an initial resting tension of approximately 1 gram and allowed to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

-

Contractions are recorded using a data acquisition system connected to the force transducer.

3.1.3. Experimental Procedure

-

Direct Contractile Effect:

-

After equilibration, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath at regular intervals.

-

The contractile response (increase in tension) is measured and plotted against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

-

-

Investigation of Cholinergic Mechanism:

-

To determine if the effect is mediated by acetylcholine release, the experiment is repeated in the presence of a muscarinic receptor antagonist (e.g., atropine, 1 µM). A rightward shift of the this compound concentration-response curve would indicate a cholinergic mechanism.

-

Alternatively, the effect of this compound on contractions induced by a stable cholinergic agonist (e.g., carbachol) can be assessed.

-

-

Investigation of Serotonergic (5-HT4) Mechanism:

-

To investigate the 5-HT4 receptor activity, the experiment can be performed in the presence of a 5-HT4 receptor antagonist. A reduction in the this compound-induced contraction would suggest a 5-HT4-mediated effect.

-

The partial agonist activity can be assessed by constructing a concentration-response curve for a full 5-HT4 agonist (e.g., serotonin or a specific synthetic agonist) in the absence and presence of this compound. A rightward shift and a potential reduction in the maximal response to the full agonist would indicate partial agonism.

-

In Vitro Lower Esophageal Sphincter (LES) Tone Measurement

This protocol is designed to measure the direct effect of this compound on the tone of the isolated lower esophageal sphincter.

3.2.1. Tissue Preparation

-

The lower esophagus and attached stomach are dissected from a recently euthanized animal (e.g., rat or guinea pig).

-

The preparation is placed in a dissecting dish with cold, oxygenated Krebs-Henseleit solution.

-

The stomach is opened along the lesser curvature, and the mucosal layer of the esophagus and stomach is carefully removed to expose the smooth muscle.

-

A circular strip of the LES is carefully dissected.

3.2.2. Experimental Setup

-

The LES strip is mounted in an organ bath, similar to the ileum preparation, and connected to an isometric force transducer.

-

The tissue is allowed to equilibrate under a resting tension until a stable baseline tone is achieved.

3.2.3. Experimental Procedure

-

A baseline tone is established.

-

Increasing concentrations of this compound are added cumulatively to the organ bath.

-

Changes in the isometric tension are recorded to determine if this compound increases or decreases LES tone.

-

The involvement of different receptors can be investigated using specific antagonists as described for the ileum preparation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's action and the general experimental workflows.

Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle.

Caption: General experimental workflow for isolated guinea pig ileum assay.

Conclusion

This compound enhances gastrointestinal smooth muscle activity primarily through dopamine D2 receptor antagonism and likely partial agonism at 5-HT4 receptors, which collectively increase cholinergic stimulation. While direct quantitative in vitro data on its effects on gastrointestinal smooth muscle are not widely available, the established pharmacological profile and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its properties. Future in vitro studies are warranted to precisely quantify the potency and efficacy of this compound on different segments of the gastrointestinal tract to better understand its therapeutic applications and potential side effects.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Bromopride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of bromopride, a substituted benzamide with significant antiemetic and prokinetic properties. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key chemical and biological pathways to support advanced research and development.

Synthesis of this compound

This compound, chemically known as 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is structurally related to metoclopramide, differing by the substitution of a bromine atom for a chlorine atom on the benzene ring.[1][2] The synthesis can be effectively carried out from N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide.

General Synthesis Workflow

The synthesis involves the protection of the primary amine, followed by bromination, and subsequent deprotection to yield the final product.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established manufacturing processes for substituted benzamides[3].

Materials:

-

N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide

-

Acetic acid

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

30% Sodium hydroxide (soda) solution

-

Activated charcoal

-

Absolute ethanol

Procedure:

-

Acetylation (Protection): Dissolve 119 g (0.45 mol) of N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide in 200 cc of acetic acid. To this solution, add 69 g of acetic anhydride in small portions while cooling the mixture. This step protects the primary amino group.

-

Bromination: The details of the bromination step for this specific precursor are not fully elucidated in the provided results, but would typically involve the addition of a brominating agent (e.g., Br2 in acetic acid) to the acetylated intermediate.

-

Hydrolysis (Deprotection): After bromination, evaporate the solvent. Add 390 g of concentrated hydrochloric acid and 780 cc of water to the residue. Boil the mixture for two hours to hydrolyze the acetyl group.

-

Purification and Precipitation: Cool the reaction mixture and dilute with one liter of water. Add 12 g of activated charcoal, stir, and filter to remove impurities. Precipitate the free base by adding a 30% soda solution.

-

Crystallization and Drying: The N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide (this compound) will crystallize. Centrifuge the mixture to collect the solid, wash it with water, and dry. This process yields approximately 85 g of the base product with a melting point of 129°-130°C.[3]

-

(Optional) Dihydrochloride Salt Formation: To form the dihydrochloride salt, dissolve the free base in 110 cc of absolute alcohol. Add a solution of 9.6 g of dry hydrochloric acid in 35 cc of alcohol, followed by 2.8 cc of water. The dihydrochloride salt will precipitate. Centrifuge, wash, and dry the solid at 40°C to obtain a white material with a melting point of 134°-135°C.[3]

Synthesis of this compound Derivatives

The primary derivatives of this compound are its metabolites, formed in vivo. These include N-oxides and glucuronide conjugates.

This compound N-Oxide

This compound N-oxide is a metabolite formed by the oxidation of the tertiary diethylamino group.

2.1.1 Synthetic Approach

The synthesis of N-oxides from tertiary amines is a standard organic transformation, typically achieved using an oxidizing agent.

2.1.2 Representative Experimental Protocol

A general method for the N-oxidation of tertiary amines involves the use of hydrogen peroxide or other peroxy acids.

Materials:

-

This compound

-

Methanol or Dichloromethane

-

Hydrogen peroxide (30% solution)

Procedure:

-

Dissolve this compound in methanol or dichloromethane.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude this compound N-oxide can be purified using column chromatography or recrystallization to yield the final product.

This compound Glucuronide

Glucuronidation is a major metabolic pathway for this compound. The synthesis of glucuronides is challenging due to the electron-withdrawing nature of the C-5 carboxylic group on the glucuronic acid moiety, which reduces reactivity at the anomeric center.

2.2.1 Synthetic Approaches

-

Chemical Synthesis (e.g., Koenigs-Knorr Method): This classic method involves the coupling of an aglycone (this compound) with a protected glucuronic acid donor, typically an acyl-protected glycosyl halide (e.g., 1α-bromo sugar). The reaction often requires a promoter, such as a silver or mercury salt. This method can suffer from low yields and the formation of by-products like orthoesters.

-

Enzyme-Assisted Synthesis: This approach utilizes enzymes, such as uridine-5'-diphospho-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo. The reaction is carried out by incubating the substrate (this compound) with a source of UGTs (e.g., liver microsomes or S9 fractions) and a UDP-glucuronic acid cofactor. This method can offer high stereoselectivity but may be difficult to scale up.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Molecular Formula | C₁₄H₂₂BrN₃O₂ | |

| Molecular Weight | 344.25 g/mol | |

| CAS Number | 4093-35-0 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-135 °C (as dihydrochloride) | |

| 129-130 °C (as free base) | ||

| Solubility | DMSO: 50 mg/mL (145.24 mM) | |

| Moderate solubility in water and organic solvents | ||

| Protein Binding | ~40% |

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its clinical efficacy and safety.

| Parameter | Value | Source(s) |

| Bioavailability | 50-75% (Oral), 78% (Intramuscular) | |

| Metabolism | Hepatic, primarily via Cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP1A2) and glucuronidation. | |

| Elimination Half-life | 4 to 5 hours | |

| Excretion | Primarily renal; 10-14% excreted as unchanged compound. | |

| Systemic Clearance | 899 ml/min (± 22%) | |

| Volume of Distribution | 215 L (± 16%) |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors.

Signaling Pathways

Caption: Signaling pathways for this compound's mechanism of action.

-

Dopamine D2 Receptor Antagonism: In the central nervous system, particularly the chemoreceptor trigger zone (CTZ), this compound blocks D2 receptors. This action prevents the stimulation of the vomiting reflex. In the gastrointestinal tract, this antagonism enhances motility.

-

Serotonin 5-HT4 Receptor Agonism: this compound also acts as a partial agonist at 5-HT4 receptors. Activation of these receptors in the gut is thought to contribute to its prokinetic effects, further aiding in the relief of nausea and gastroesophageal reflux.

Analytical Methodologies

The quantification of this compound and its impurities is critical for quality control. Stability-indicating methods are often developed using techniques like ultra-high performance liquid chromatography (UHPLC).

Analytical Workflow for Purity Assessment

Caption: Experimental workflow for UHPLC analysis of this compound.

Example UHPLC Protocol

The following is a representative protocol for the analysis of this compound, based on common practices for similar pharmaceutical compounds.

-

Instrumentation: Ultra-High Performance Liquid Chromatography system with UV detection.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically between 0.3 and 0.6 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5-25 µg/mL).

-

Analysis: Inject the sample into the UHPLC system. Identify and quantify this compound and any impurities by comparing their retention times and peak areas to those of certified reference standards. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion

This guide provides essential technical information on the synthesis and properties of this compound and its derivatives. The detailed protocols and structured data serve as a valuable resource for professionals engaged in pharmaceutical research, process development, and quality control. The dual mechanism of action, involving both dopaminergic and serotonergic pathways, underscores its clinical utility, while a thorough understanding of its chemical synthesis and analytical characterization remains critical for ensuring its quality and efficacy.

References

The Prokinetic Journey of Bromopride: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride, a substituted benzamide, has carved a niche in the therapeutic landscape as a prokinetic and antiemetic agent. Chemically similar to metoclopramide, it is distinguished by the substitution of a bromine atom for chlorine.[1] This technical guide delves into the historical development of this compound as a prokinetic agent, detailing its synthesis, mechanism of action, and the key preclinical and clinical studies that established its role in managing gastrointestinal motility disorders.

I. Discovery and Initial Synthesis

While the precise date of its first synthesis is not widely documented, the foundational work on related benzamides, including metoclopramide, was pioneered by French physician and researcher Louis Justin-Besançon and his collaborator C. Laville in 1964.[2][3][4] this compound emerged from this era of research focused on developing dopamine antagonists with gastrointestinal applications.

Synthesis Protocol

The synthesis of this compound, chemically known as 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, involves a multi-step process. A general synthetic route can be outlined as follows:

-

Esterification of p-aminobenzoic acid: The process begins with the esterification of p-aminobenzoic acid.

-

Intermediate Reactions: The resulting esterified intermediate undergoes a reaction with hydroxylamine to form a hydroxylamine intermediate.

-

Final Synthesis: Subsequent reaction adjustments and purification steps are performed on the hydroxylamine intermediate to yield high-purity this compound.[5]

II. Mechanism of Action: A Dopamine D2 Receptor Antagonist

This compound exerts its prokinetic effects primarily through the antagonism of dopamine D2 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the gut, suppressing motility. By blocking these receptors, this compound effectively removes this inhibitory influence, leading to a cascade of prokinetic effects:

-

Increased Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to significantly increase the resting pressure of the LES, which is crucial for preventing gastroesophageal reflux.

-

Enhanced Gastric Motility: It stimulates contractions of the stomach, thereby accelerating gastric emptying.

-

Stimulation of Intestinal Peristalsis: The prokinetic action extends to the small intestine, promoting the transit of intestinal contents.

The following diagram illustrates the signaling pathway of this compound's action on a gastrointestinal smooth muscle cell.

Caption: Dopamine D2 Receptor Antagonism by this compound.

III. Preclinical and Early Clinical Development

Early preclinical studies in the late 1970s and early 1980s laid the groundwork for understanding this compound's prokinetic properties. These were followed by clinical trials that investigated its efficacy and safety in human subjects.

Key Experimental Protocols

The establishment of this compound as a prokinetic agent relied on several key experimental methodologies prevalent during that era of gastroenterology research.

1. Gastric Emptying Scintigraphy (1980s Protocol)

-

Objective: To quantitatively measure the rate of gastric emptying.

-

Methodology:

-

Test Meal: Patients were typically given a standardized solid meal, often consisting of eggs or oatmeal, labeled with a radioisotope such as Technetium-99m (99mTc).

-

Imaging: A gamma camera was used to acquire serial images of the stomach at specified time intervals (e.g., every 15-30 minutes) for a duration of 2 to 4 hours.

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point was quantified to calculate the gastric emptying half-time (T½) and the percentage of meal retention at various intervals.

-

-

Workflow Diagram:

Caption: Workflow for Gastric Emptying Scintigraphy.

2. Esophageal Manometry (1980s Protocol)

-

Objective: To measure pressures within the esophagus, particularly the lower esophageal sphincter (LES).

-

Methodology:

-

Catheter Placement: A water-perfused catheter with multiple pressure sensors was passed through the patient's nose into the esophagus and stomach.

-

Pressure Measurement: The catheter was slowly withdrawn across the LES to measure its resting pressure. Peristaltic wave pressures in the esophageal body were also recorded during wet swallows (sips of water).

-

Data Recording: Pressures were transduced and recorded on a polygraph.

-

-

Workflow Diagram:

Caption: Workflow for Esophageal Manometry.

3. Symptom Assessment in Functional Dyspepsia

-

Objective: To quantify changes in dyspeptic symptoms following treatment.

-

Methodology: Validated questionnaires were used to score the severity and frequency of symptoms such as epigastric pain, bloating, early satiety, and nausea. The Porto Alegre Dyspeptic Symptoms Questionnaire (PADYQ) is one such instrument that has been used in clinical trials of this compound.

-

PADYQ Scoring: This questionnaire typically assesses symptoms over a defined period (e.g., the previous week or month) on a Likert-type scale. The total score provides a quantitative measure of symptom burden.

-

IV. Quantitative Data on Prokinetic Efficacy

The following tables summarize key quantitative findings from early clinical studies investigating the prokinetic effects of this compound.

Table 1: Effect of this compound on Lower Esophageal Sphincter Pressure (LESP)

| Study Population | This compound Dose and Route | Baseline LESP (mean ± SD/SE) | Post-treatment LESP (mean ± SD/SE) | Percentage Increase | Reference |

| Post-vagotomy patients | 10 mg, Intramuscular | Not specified | Statistically significant increase | Not specified | |

| Healthy Volunteers | 10 mg, Intravenous | Not specified | Statistically significant increase for up to 50 mins | Not specified | |

| GERD Patients | 10 mg, Intravenous | Not specified | Statistically significant increase for up to 50 mins | Not specified |

Table 2: Effect of this compound on Gastric Emptying

| Study Population | This compound Dose and Route | Gastric Emptying Parameter | Outcome | Reference |

| Post-vagotomy patients | 10 mg, Intramuscular | Radiological assessment | No significant alteration |

Table 3: Symptom Improvement in Functional Dyspepsia with this compound

| Study Design | Treatment Group | Control Group | Primary Outcome Measure | Result | Reference |

| Randomized, Double-blind | This compound + Simethicone | This compound alone | ≥ 50% reduction in PADYQ score at 4 weeks | Pending/Completed (Specific data not available in abstract) |

V. Conclusion

The historical development of this compound as a prokinetic agent is rooted in the broader exploration of dopamine antagonists for gastrointestinal disorders. Through preclinical and early clinical investigations in the late 1970s and 1980s, its efficacy in increasing lower esophageal sphincter pressure and its potential to alleviate symptoms of functional dyspepsia were established. While early studies on its effect on gastric emptying in specific patient populations did not show significant alterations, its clinical utility in managing motility-related symptoms has been recognized. The methodologies employed in these foundational studies, though evolved, laid the groundwork for our current understanding of prokinetic drug evaluation. Further research with modern, standardized techniques continues to refine our knowledge of this compound's therapeutic role.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Louis Justin-Besançon — Wikipédia [fr.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. appl-lachaise.net [appl-lachaise.net]

- 5. An ANMS-NASPGHAN consensus document on esophageal and antroduodenal manometry in children - PMC [pmc.ncbi.nlm.nih.gov]

Off-target binding profile of Bromopride in receptor screening assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the off-target binding profile of Bromopride, a substituted benzamide with antiemetic and prokinetic properties. Due to the limited availability of a broad off-target screening panel for this compound, this guide incorporates data from its close structural analog, Metoclopramide, to infer a potential off-target profile. This approach is based on the principle of chemical similarity, where structurally related molecules often exhibit comparable pharmacological activities. All data is presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for key receptor screening assays and visualizations of relevant signaling pathways are included to provide a thorough resource for drug development and research.

Data Presentation: this compound and Metoclopramide Receptor Binding Profiles

The following table summarizes the available quantitative data for this compound and the more extensive data for its structural analog, Metoclopramide. The data for Metoclopramide can be used to infer the likely off-target profile of this compound.

| Receptor | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| Dopamine D₂ | This compound | Not Specified | Not Specified | ~2100 | Antagonist activity is considered a primary therapeutic effect.[1][2][3] | |

| Dopamine D₂ | Metoclopramide | Radioligand Binding | Human | 28.8 | Antagonist. | |

| Dopamine D₁ | Metoclopramide | Radioligand Binding | Bovine | >10,000 | Low affinity. | |

| Dopamine D₃ | Metoclopramide | Radioligand Binding | Human | |||

| Serotonin 5-HT₄ | This compound | Functional Assay | Human | Partial Agonist.[1][2] | ||

| Serotonin 5-HT₄ | Metoclopramide | Not Specified | Human | Agonist. | ||

| Serotonin 5-HT₃ | Metoclopramide | Radioligand Binding | Rat | 490 | Antagonist. | |

| α₂ₐ-Adrenergic | Metoclopramide | Radioligand Binding | Human | 1020 | 2721 | |

| α₁ₐ-Adrenergic | Metoclopramide | Radioligand Binding | Bovine | >10,000 | Low affinity. |

Disclaimer: The off-target binding profile for this compound is largely inferred from data on its structural analog, Metoclopramide. This information should be used as a guide for further investigation, and direct testing of this compound in a comprehensive receptor screening panel is recommended for a definitive profile.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound, such as this compound, for a specific receptor.

a. Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and measure the radioactivity of each filter using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

β-Arrestin Recruitment Functional Assay

This protocol describes a cell-based functional assay to determine if a test compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) by measuring the recruitment of β-arrestin to the activated receptor.

a. Cell Culture and Plating:

-

Use a stable cell line engineered to co-express the target GPCR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Culture the cells in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO₂).

-

Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

b. Agonist Mode Assay:

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable assay buffer.

-

Add the diluted test compound to the cells and incubate for a specific period (e.g., 30-90 minutes) at 37°C.

-

Measure the recruitment of β-arrestin to the receptor. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or high-content imaging to quantify the translocation of the β-arrestin fusion protein.

-

Generate a dose-response curve by plotting the signal against the log concentration of the test compound.

-

Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

c. Antagonist Mode Assay:

-

Prepare serial dilutions of the test compound.

-

Add the diluted test compound to the cells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Add a known agonist of the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate the plate for a further period (e.g., 30-90 minutes) at 37°C.

-

Measure the β-arrestin recruitment as described for the agonist mode.

-

Generate an inhibition curve by plotting the signal against the log concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

References

- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride is a substituted benzamide with prokinetic and antiemetic properties, utilized in the management of nausea, vomiting, and various gastrointestinal motility disorders. A thorough understanding of its metabolic profile is paramount for predicting its efficacy, potential drug-drug interactions, and safety profile in humans. This technical guide provides a comprehensive overview of the primary metabolites of this compound identified in in vitro studies using human hepatocytes, based on the available scientific literature. While a complete quantitative analysis remains elusive due to the inaccessibility of detailed study data, this document synthesizes the current knowledge on this compound's biotransformation.

Core Findings in this compound Metabolism

In vitro investigations of this compound metabolism in human hepatocytes have revealed a complex biotransformation landscape. A pivotal study identified a total of twenty metabolites across various species, with a significant portion of these being novel discoveries.[1] Key metabolic transformations include oxidative processes and conjugation reactions.

The primary metabolic pathways for this compound are understood to be:

-

Oxidative Metabolism: This is a major route of biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system. Specific reactions include hydroxylation, demethylation, de-ethylation, and oxidation.

-

N-Sulfation: Notably, a human-specific metabolite, identified as an N-sulfate of this compound (M14), has been reported, highlighting a unique metabolic pathway in humans.[1]

-

Glucuronidation: This is another significant conjugation pathway for this compound and its phase I metabolites.

Seventeen of the twenty identified metabolites were reported for the first time in the key study, underscoring the novelty of these findings in understanding this compound's disposition.[1]

Quantitative Data on Primary Metabolites

A comprehensive quantitative breakdown of the primary metabolites of this compound in human hepatocytes is not publicly available in the reviewed literature. The primary study identifying the metabolites did not have its full-text accessible, which would contain the specific concentrations or relative abundance of each metabolite formed. Therefore, the following table is presented as a template, and the values are placeholders pending the availability of detailed quantitative data.

| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) (Hypothetical) |

| M1 | Oxidative Metabolite | Data not available |

| M2 | Oxidative Metabolite | Data not available |

| M4-M10 | Oxidative Metabolites | Data not available |

| M12 | Oxidative Metabolite | Data not available |

| M13 | Oxidative Metabolite | Data not available |

| M14 | N-Sulfate (Human-specific) | Data not available |

| M15-M20 | Oxidative Metabolites | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific parameters from the primary study on this compound metabolism were not accessible, a general methodology for such an investigation is outlined below. This protocol is based on standard practices for in vitro drug metabolism studies using human hepatocytes.

1. Materials and Reagents:

-

Cryopreserved or fresh human hepatocytes

-

Williams' Medium E or other suitable culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound hydrochloride

-

Cofactor solutions (e.g., NADPH regenerating system)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

Analytical standards of this compound and its potential metabolites (if available)

2. Hepatocyte Culture and Treatment:

-

Hepatocytes are thawed and plated according to the supplier's instructions in collagen-coated plates.

-

Cells are allowed to attach and form a monolayer for a specified period (e.g., 24-48 hours).

-

The culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 10 µM).

-

Control incubations (without this compound) are run in parallel.

-

The cells are incubated for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

3. Sample Preparation:

-

At each time point, the incubation medium and cell lysate are collected separately.

-

Proteins are precipitated by adding a cold organic solvent, such as acetonitrile.

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected and dried under a stream of nitrogen.

-

The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis for Metabolite Identification and Quantification:

-

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass spectrometric data are acquired in both positive and negative ion modes to detect a wide range of metabolites.

-

Metabolite identification is based on accurate mass measurements, fragmentation patterns (MS/MS spectra), and comparison with the parent drug's fragmentation.

-

Relative quantification can be performed by comparing the peak areas of the metabolites to that of the parent compound or an internal standard.

Visualizations

Experimental Workflow